Product packaging for 1-Bromo-3-(chloromethyl)-5-iodobenzene(Cat. No.:CAS No. 1261448-47-8)

1-Bromo-3-(chloromethyl)-5-iodobenzene

Cat. No.: B12275328
CAS No.: 1261448-47-8
M. Wt: 331.37 g/mol
InChI Key: LPXVLTSKZRFEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Bromo-3-(chloromethyl)-5-iodobenzene is a high-purity, trihalogenated aromatic compound offered for research and further manufacturing applications. It serves as a versatile and invaluable building block in synthetic organic chemistry, particularly for constructing complex molecular architectures. Its value is derived from the presence of three distinct halogen atoms—bromine, chlorine, and iodine—which exhibit differential reactivity. This allows for sequential, site-selective functionalization via powerful metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create unsymmetrical multi-substituted aromatic systems . This stepwise functionalization capability is crucial for fine-tuning steric and electronic properties in molecules, making this compound a key intermediate in the development of advanced materials, including molecular glassformers and organic electronic materials . The compound is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet (SDS) prior to handling, as the compound may cause skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrClI B12275328 1-Bromo-3-(chloromethyl)-5-iodobenzene CAS No. 1261448-47-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1261448-47-8

Molecular Formula

C7H5BrClI

Molecular Weight

331.37 g/mol

IUPAC Name

1-bromo-3-(chloromethyl)-5-iodobenzene

InChI

InChI=1S/C7H5BrClI/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2

InChI Key

LPXVLTSKZRFEQX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)I)CCl

Origin of Product

United States

Synthetic Methodologies and Routes for 1 Bromo 3 Chloromethyl 5 Iodobenzene

Strategies for Introducing the Chloromethyl Moiety onto Halogenated Benzene (B151609) Rings

Chloromethylation Reactions

Direct chloromethylation of a pre-halogenated benzene ring is a potential route. However, the presence of deactivating halogen atoms on the aromatic ring can make electrophilic aromatic substitution reactions, such as chloromethylation, challenging.

A common method for chloromethylation is the Blanc chloromethylation, which typically involves the use of formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. However, this method is often associated with the formation of carcinogenic byproducts.

A more contemporary and potentially safer alternative involves visible-light-mediated chloromethylation. For instance, a metal-free process using N,N-dichloroacetamide as the chlorinating reagent has been reported for the synthesis of benzyl (B1604629) chlorides from substituted toluenes. mdpi.com This method offers a valid alternative to traditional approaches and avoids the use of harsh reagents. mdpi.com

Transformations from Other Benzylic Functionalities

An alternative to direct chloromethylation is the transformation of a pre-existing benzylic functional group, such as a methyl group, into a chloromethyl group. This approach often involves free-radical halogenation.

The side-chain chlorination of a substituted toluene (B28343) can be achieved using various reagents, including chlorine gas (Cl₂) in the presence of UV light or heat, or sulfuryl chloride (SO₂Cl₂). doubtnut.com The reaction proceeds via a free-radical mechanism, where a hydrogen atom of the methyl group is substituted by a chlorine atom. youtube.com It is important to control the reaction conditions to favor monochlorination and avoid the formation of dichlorinated and trichlorinated byproducts. youtube.comgoogle.com

For example, the industrial production of benzyl chloride often involves the free-radical substitution reaction of toluene with chlorine. google.com This process can be adapted for halogenated toluene derivatives.

Orthogonal Halogenation Strategies on the Aromatic Core

The term "orthogonal halogenation" refers to the selective introduction of different halogen atoms onto an aromatic ring. This is crucial for the synthesis of 1-bromo-3-(chloromethyl)-5-iodobenzene, which contains bromine, chlorine (in the chloromethyl group), and iodine. The differing reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited in subsequent reactions.

Stepwise Halogenation Approaches

A common strategy for synthesizing multi-halogenated benzene derivatives is the stepwise introduction of the halogens. This often involves electrophilic aromatic substitution reactions, where the directing effects of the existing substituents guide the position of the incoming halogen.

A multi-step synthesis starting from aniline (B41778) is a well-documented approach for preparing trihalogenated benzenes. doubtnut.commedium.com This process typically involves:

Protection of the amino group: Aniline's highly activating amino group is first protected, often by acetylation, to form acetanilide. This moderates the reactivity and prevents over-halogenation.

Directed halogenation: The acetamido group is an ortho-, para-director. This allows for the controlled introduction of halogens at specific positions. For instance, bromination followed by chlorination can be performed.

Iodination: The introduction of iodine can be achieved through various methods, including the use of iodine monochloride. google.com

Deamination: Finally, the amino group is removed through a diazotization reaction followed by reduction, for example, using hypophosphorous acid.

While these routes are established for producing 1-bromo-3-chloro-5-iodobenzene (B84608), they would require modification to introduce the chloromethyl group. medium.comgoogle.comgoogle.com

Another approach could start from a commercially available di-substituted benzene, such as 1,3-dibromo-5-chlorobenzene. A Grignard reaction followed by treatment with iodine could potentially yield 1-bromo-3-chloro-5-iodobenzene. chemicalbook.com

Selective Halogenation in the Presence of a Chloromethyl Group

If the chloromethyl group is introduced early in the synthetic sequence, subsequent halogenations must be selective. The chloromethyl group is a deactivating, ortho-, para-directing group. This would influence the position of any subsequent electrophilic aromatic substitution.

For instance, if starting with 3-chloromethyl toluene, subsequent bromination and iodination would need to be carefully controlled to achieve the desired 1,3,5-substitution pattern. The presence of the deactivating halogens and the chloromethyl group would necessitate carefully chosen reaction conditions to overcome the decreased reactivity of the aromatic ring.

Multi-step Synthetic Sequences

Given the complexity of the target molecule, a multi-step synthetic sequence is the most plausible approach. One potential, albeit theoretical, route could commence with 3,5-dibromotoluene.

Selective Iodination: One of the bromine atoms could be selectively converted to an iodine atom through a halogen-exchange reaction or a sequence involving a Grignard reagent.

Benzylic Chlorination: The methyl group of the resulting 1-bromo-3-iodo-5-methylbenzene (B571576) could then be chlorinated using methods described in section 2.1.2 to yield the final product, this compound.

Alternatively, a route starting from a compound that already contains the chloromethyl group, such as 3-bromobenzyl chloride, could be envisioned. Subsequent iodination at the 5-position would be required, which could be challenging due to the directing effects of the existing substituents.

The synthesis of this compound is not a trivial task and likely involves a carefully designed multi-step sequence. The choice of the specific route would depend on the availability of starting materials, the desired scale of the synthesis, and the need to control the regioselectivity of the halogenation and chloromethylation steps.

Design and Optimization of Convergent and Linear Syntheses

The predominant methods for synthesizing 1-bromo-3-chloro-5-iodobenzene are linear, often commencing from aniline or benzene. google.commedium.com

A well-documented linear route begins with aniline, which undergoes a six-stage synthesis. medium.comadamcap.com This process involves:

Acetylation: The amino group of aniline is protected by converting it to an acetanilide. This is done to control the subsequent halogenation steps, as the amino group is a strong activator which could lead to multiple substitutions. medium.comadamcap.com

Bromination: Bromine is introduced to the acetanilide, typically yielding 4-bromoacetanilide. adamcap.com

Chlorination: Chlorine is then added to produce 4-bromo-2-chloroacetanilide. adamcap.com

Hydrolysis: The protecting acetyl group is removed via acid-catalyzed hydrolysis to convert the amide back into an amine, yielding 4-bromo-2-chloroaniline. medium.comadamcap.com

Iodination: The compound is then iodinated, often using iodine monochloride in acetic acid, to produce 4-bromo-2-chloro-6-iodoaniline. google.comadamcap.com

Deamination: The final step involves the removal of the amino group. This is achieved by converting the amine into a diazonium salt using a nitrite (B80452) source (like isoamyl nitrite or sodium nitrite) and then removing it, often with hypophosphorous acid, to yield the final product, 1-bromo-3-chloro-5-iodobenzene. adamcap.comgoogle.comgoogle.com

An alternative, more streamlined two-step synthesis has been developed, which is considered more efficient for industrial production. google.com This optimized route starts from p-iodoaniline and proceeds as follows:

Simultaneous Bromination and Chlorination: p-Iodoaniline is reacted with bromochlorohydantoin in ethanol. This reagent allows for the controlled, one-pot addition of both bromine and chlorine to the aromatic ring, forming the 2-chloro-4-bromo-6-iodoaniline intermediate. google.com

Deaminative Iodination: The intermediate undergoes a deamination reaction using sodium nitrite and hypophosphorous acid to remove the amino group, yielding 1-bromo-3-chloro-5-iodobenzene. google.com

Another synthetic approach begins with 1,3-dibromo-5-chlorobenzene, which undergoes a halogen-metal exchange followed by iodination to yield the target compound. chemicalbook.com

Evaluation of Reaction Yields and Efficiency

In contrast, methods designed for higher efficiency show significant improvement. The two-step synthesis starting from p-iodoaniline reports a high yield of 96% for the first step (the formation of 2-chloro-4-bromo-6-iodoaniline). google.com An eight-step synthesis starting from benzene has been reported with individual step yields ranging from 62% to 96%. chemicalbook.com

Synthetic RouteNumber of StepsReported YieldReference
Aniline to 1-Bromo-3-chloro-5-iodobenzene68.09% (Overall) medium.com
Aniline to 1-Bromo-3-chloro-5-iodobenzene6~70% (Average per step) adamcap.com
p-Iodoaniline to 2-Chloro-4-bromo-6-iodoaniline196% google.com
Benzene to 1-Bromo-3-chloro-5-iodobenzene862-96% (Per step) chemicalbook.com

Purification and Isolation Techniques for Complex Halogenated Compounds

The purification of the crude 1-bromo-3-chloro-5-iodobenzene product is critical to remove unreacted starting materials, reagents, and byproducts. Several standard and advanced techniques are employed for halogenated aromatic compounds.

Recrystallization is a primary method for purifying the solid product. simsonpharma.com The choice of solvent is crucial and depends on the solubility characteristics of the compound and impurities.

Single-Solvent Recrystallization: The crude product can be recrystallized from hot methanol. google.com The compound is dissolved in a minimum amount of hot solvent, and as the solution cools, the pure product crystallizes out, leaving impurities behind in the solution.

Mixed-Solvent Recrystallization: A solvent-pair technique is also effective, particularly for intermediates like 4-bromo-2-chloro-6-iodoaniline. google.com The product is dissolved in a boiling solvent in which it is highly soluble (e.g., glacial acetic acid), and then a second solvent in which it is less soluble (e.g., water) is added until the solution becomes cloudy. Upon slow cooling, pure crystals form. google.com

Pressure Recrystallization: For some brominated aromatic compounds, recrystallization can be performed under pressure at a temperature above the solvent's atmospheric boiling point. This process can enhance the dissolution of less soluble compounds and aid in removing specific impurities like bromine and hydrogen bromide. google.com

Liquid-Liquid Extraction is used to separate the desired compound from a reaction mixture based on its solubility in two immiscible liquid phases. google.comsimsonpharma.com For instance, after the deamination step, the reaction mixture can be transferred to a separatory funnel and extracted with a nonpolar organic solvent like diethyl ether. The organic layer, containing the desired product, is then washed with an aqueous solution, such as 3M HCl, to remove any remaining water-soluble impurities before being dried and evaporated to yield the crude product. google.com

Chromatography , particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for separating complex mixtures of closely related halogenated aromatic compounds. chromforum.org By using specialized columns, such as PFP (pentafluorophenyl) or Phenyl-Hexyl, the different pi-pi interactions between the halogenated compounds and the stationary phase can be exploited to achieve separation. chromforum.org Adjusting parameters like temperature and mobile phase composition (e.g., by adding triethylamine (B128534) or altering pH) can further optimize the separation of the desired product from its precursors or isomers. chromforum.org

Advanced Reaction Mechanisms and Selectivity Studies of 1 Bromo 3 Chloromethyl 5 Iodobenzene

Reactivity of the Aromatic Halogens (Bromine and Iodine)

The benzene (B151609) ring of 1-bromo-3-(chloromethyl)-5-iodobenzene is substituted with two different halogen atoms, bromine and iodine. This asymmetry is the key to its utility in selective chemical modifications. The differing carbon-halogen bond strengths and electronegativities result in a predictable hierarchy of reactivity, which can be exploited in various synthetic strategies.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The presence of both a bromo and an iodo substituent allows for programmed, stepwise functionalization of the aromatic core.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend I > Br > Cl > F. This order is dictated by the carbon-halogen bond dissociation energy, which decreases down the group (C-I < C-Br < C-Cl). Consequently, the carbon-iodine bond in this compound is significantly more reactive and will undergo oxidative addition to a low-valent palladium catalyst under much milder conditions than the carbon-bromine bond.

This differential reactivity enables highly chemoselective transformations. For instance, a Suzuki-Miyaura, Heck, or Sonogashira coupling can be performed selectively at the iodine position while leaving the bromine and chloromethyl groups intact. Following the initial functionalization at the C-I bond, the reactivity of the C-Br bond can then be harnessed in a subsequent, typically more forcing, cross-coupling reaction. This stepwise approach is a cornerstone for the controlled synthesis of unsymmetrical molecules.

Table 1: Reactivity Hierarchy of Halogens in Palladium-Catalyzed Cross-Coupling Reactions
HalogenRelative ReactivityTypical Reaction Conditions
Iodine (I)HighMild (e.g., room temperature to moderate heating)
Bromine (Br)MediumModerate to forcing (e.g., higher temperatures)
Chlorine (Cl)LowForcing (requires specialized catalysts/ligands)

The capacity for sequential, site-selective cross-coupling makes halogenated benzenes invaluable in the synthesis of complex oligoarylenes like biaryls and terphenyls. Research has demonstrated the utility of related bromoiodobenzene scaffolds in these applications. For example, bromoiodobenzenes have been used in successive Suzuki couplings to produce asymmetric terphenyldinitriles. researchgate.net The synthesis involves an initial coupling at the iodine position with one arylboronic acid, followed by a second coupling at the bromine position with a different boronic acid. researchgate.net

Similarly, 1-bromo-3-chloro-5-iodobenzene (B84608) has been employed in the synthesis of 1,3,5-trisarylbenzenes, which are of interest as molecular glassformers. rsc.org The strategy relies on the sequential Suzuki cross-coupling with various arylboronic acids to precisely attach different substituents to the central benzene ring, highlighting the synthetic control afforded by the distinct halogen reactivities. rsc.org

Table 2: Examples of Sequential Suzuki Couplings for Terphenyl Synthesis
Starting MaterialStep 1 Coupling PartnerStep 2 Coupling PartnerFinal Product ClassReference
Bromoiodobenzene derivative(4-cyanophenyl)boronic acid(3-cyanophenyl)boronic acidAsymmetric Terphenyldinitriles researchgate.net
Bromoiodobenzene derivative4-nitrophenylboronic acid pinacol (B44631) ester3-nitrophenylboronic acidAsymmetric Terphenyls researchgate.net
1-Bromo-3-chloro-5-iodobenzeneArylboronic acidsArylboronic acids (at Br/Cl sites)1,3,5-Trisarylbenzenes rsc.org

Nucleophilic Aromatic Substitution on the Halogenated Phenyl Ring

While less common than electrophilic substitution for simple aryl halides, nucleophilic aromatic substitution (SNAr) can occur on activated rings. libretexts.org For this compound, the attached halogens are electron-withdrawing groups, which moderately activate the ring toward nucleophilic attack. These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.

The leaving group ability in SNAr reactions generally follows the order I > Br > Cl > F, which is the reverse of the trend for electronegativity but correlates with the strength of the carbon-halogen bond. Therefore, the iodine atom is the most likely halogen to be displaced by a strong nucleophile. However, SNAr reactions typically require harsh conditions (high temperatures and pressures) unless the ring is strongly activated by powerful electron-withdrawing groups (like a nitro group) located ortho or para to the leaving group. libretexts.org Given the meta-relationship of the substituents on this compound, SNAr on the aromatic ring is generally less facile than cross-coupling reactions or nucleophilic substitution on the chloromethyl group.

Electrophilic Aromatic Substitution on the Aromatic Ring

The introduction of further substituents onto the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is challenging. Halogens are deactivating groups in EAS reactions due to their inductive electron-withdrawing effect, which reduces the electron density of the benzene ring and makes it less susceptible to attack by electrophiles. libretexts.org The presence of three deactivating groups (Br, I, and CH₂Cl) on the ring significantly lowers its reactivity towards electrophiles.

While difficult, EAS reactions are not impossible and can be forced with strong electrophiles and harsh conditions. The directing effects of the existing substituents would need to be considered. Halogens are ortho-, para-directors, and the chloromethyl group is also weakly deactivating and ortho-, para-directing. The outcome of an EAS reaction would depend on a complex interplay between the directing effects of all three groups and steric hindrance.

Reactivity of the Chloromethyl Group

The chloromethyl group (–CH₂Cl) represents a third, distinct site of reactivity. As a primary benzylic halide, this group is highly susceptible to nucleophilic substitution reactions. The reactivity is enhanced by the adjacent benzene ring, which can stabilize the transition state of both SN1 (via a benzylic carbocation) and SN2 (via delocalization of electron density) pathways.

The chloromethyl group readily undergoes substitution with a wide array of nucleophiles, including amines, alcohols, thiols, and cyanide, providing a straightforward method for introducing diverse functionalities. This reaction typically proceeds under much milder conditions than those required for either cross-coupling or SNAr at the halogenated ring positions. Furthermore, the chloromethyl group can be oxidized to form a benzaldehyde (B42025) or a benzoic acid derivative, offering another route for synthetic elaboration. This orthogonal reactivity allows for the functionalization of the side chain without affecting the aryl halides, further underscoring the synthetic utility of this compound as a versatile building block.

Nucleophilic Substitution Reactions at the Benzylic Carbon

The chloromethyl group serves as the primary site for nucleophilic substitution reactions, given the lability of the benzylic C-Cl bond. This reactivity allows for the straightforward introduction of various functional groups, converting the parent compound into a range of valuable derivatives.

The conversion of the benzylic chloride to other functional groups is a cornerstone of its utility. Standard nucleophilic substitution conditions can be employed to yield the corresponding alcohols, amines, and nitriles.

Alcohols: The synthesis of (3-bromo-5-iodophenyl)methanol (B2847189) can be achieved through the hydrolysis of the chloromethyl group. uni.lu This reaction is typically performed using a hydroxide (B78521) source, such as sodium hydroxide or potassium hydroxide, in an aqueous or mixed aqueous-organic solvent system to facilitate the displacement of the chloride ion by a hydroxide nucleophile.

Nitriles: The introduction of a nitrile group to form 2-(3-bromo-5-iodophenyl)acetonitrile proceeds via reaction with a cyanide salt. A well-established method for analogous benzyl (B1604629) halides involves using sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF), often with a small amount of water, heated to drive the reaction to completion. chemicalbook.com This reaction provides a carbon-chain extension and a versatile nitrile handle for further chemical modifications.

Amines: Primary amines can be synthesized from benzylic halides through methods designed to prevent overalkylation. masterorganicchemistry.com A common strategy is the Gabriel synthesis or the use of sodium azide (B81097) to form an intermediate alkyl azide. The azide is not nucleophilic, thus preventing the formation of secondary or tertiary amines. Subsequent reduction of the azide, for instance with lithium aluminum hydride (LiAlH4), yields the desired primary amine, 1-(aminomethyl)-3-bromo-5-iodobenzene.

The following table summarizes typical conditions for these derivatizations, based on analogous transformations.

Target DerivativeReagent(s)Solvent(s)Typical Conditions
(3-bromo-5-iodophenyl)methanolNaOH or K₂CO₃Water, Acetone/WaterHeating
2-(3-bromo-5-iodophenyl)acetonitrileNaCNDMF/WaterHeating (e.g., 75°C) chemicalbook.com
1-(aminomethyl)-3-bromo-5-iodobenzene1. NaN₃ 2. LiAlH₄1. DMF 2. Ether or THF1. Heating 2. Stirring at room temp.

The benzylic position of this compound is unique in that it can undergo nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms. masterorganicchemistry.com The operative pathway is highly dependent on the specific reaction conditions.

Sₙ2 Mechanism: As a primary halide, the chloromethyl group is sterically accessible for backside attack by a nucleophile. youtube.com This concerted mechanism, where the nucleophile attacks as the leaving group departs, is favored by strong, anionic nucleophiles (e.g., CN⁻, N₃⁻, OH⁻) and polar aprotic solvents (e.g., acetone, DMF, DMSO). youtube.com These solvents solvate the accompanying cation but leave the nucleophile relatively "bare" and highly reactive.

Sₙ1 Mechanism: The Sₙ1 pathway involves a two-step process initiated by the slow, rate-determining departure of the chloride leaving group to form a benzylic carbocation. youtube.com Although primary carbocations are typically unstable, the benzylic carbocation derived from this substrate is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring. This mechanism is favored under conditions involving weak, neutral nucleophiles (e.g., H₂O, ROH) and polar protic solvents (e.g., water, ethanol). youtube.com These solvents excel at stabilizing both the carbocation intermediate and the departing chloride anion through hydrogen bonding.

The competition between these two pathways is a critical consideration in synthetic design, allowing for mechanistic control through the careful selection of nucleophile and solvent.

Radical Reactions Involving the Chloromethyl Group

While nucleophilic substitution is the most common reaction at the chloromethyl position, radical reactions are also possible. The benzylic C-H bonds of a related compound, 3-iodotoluene, can undergo radical halogenation to install a chloromethyl group. Conversely, the chloromethyl group itself can be a site for further radical-initiated transformations. For instance, radical-initiated bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) could potentially replace a hydrogen on the methyl group, though this is less common once the chloride is present. More relevant is the reductive dehalogenation of the C-Cl bond, which can be achieved using radical-based mechanisms, for example, with tin hydrides like tributyltin hydride (Bu₃SnH) and a radical initiator.

Chemoselectivity and Regioselectivity Challenges in Multi-Functionalized Systems

The presence of three distinct halogen-carbon bonds—a benzylic C-Cl, an aromatic C-Br, and an aromatic C-I—makes this compound a challenging yet synthetically valuable substrate. Achieving selective transformation at one site without affecting the others is the primary chemoselectivity challenge.

The reactivity of the different positions is highly dependent on the type of reaction being performed:

Nucleophilic Substitution: Under standard nucleophilic substitution conditions (e.g., NaOH, NaCN), the benzylic C-Cl bond is by far the most reactive site due to its lower bond dissociation energy and the stability of the transition states (either Sₙ2 or Sₙ1) compared to nucleophilic aromatic substitution, which requires harsh conditions or strong electron-withdrawing activation on the ring.

Metal-Catalyzed Cross-Coupling: In transition metal-catalyzed reactions, such as Suzuki or Sonogashira couplings, the reactivity order of the aryl halides is typically C-I > C-Br > C-Cl. This established hierarchy allows for selective functionalization, first at the iodine position under mild conditions, followed by reaction at the bromine position under more forcing conditions. The benzylic chloride can also participate in certain coupling reactions, but conditions can often be tuned to favor reaction at the more reactive C-I bond first.

The key challenge lies in reactions where multiple pathways might compete. For example, attempting a Suzuki coupling to replace the iodine atom using a palladium catalyst and a boronic acid in the presence of a base like K₂CO₃ could also promote the hydrolysis of the chloromethyl group. Therefore, achieving selectivity requires careful optimization of catalysts, ligands, bases, and solvents to favor one transformation over the other.

Spectroscopic and Structural Elucidation of 1 Bromo 3 Chloromethyl 5 Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure. For 1-Bromo-3-(chloromethyl)-5-iodobenzene, both ¹H and ¹³C NMR would provide definitive information about its atomic framework.

Analysis of Aromatic and Benzylic Protons and Carbons

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show two distinct types of signals: those from the aromatic protons and those from the benzylic protons of the chloromethyl group.

Aromatic Region: The 1,3,5-trisubstituted benzene (B151609) ring contains three protons. Due to the magnetic anisotropy and electronic effects of the bromo, iodobenzyl, and iodo substituents, these protons would appear as distinct signals in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. Each proton is separated by a carbon atom from its nearest proton neighbor (meta-coupling), which generally results in very small coupling constants (J ≈ 2-3 Hz). Consequently, the signals for the aromatic protons are expected to appear as sharp singlets or finely split multiplets that may resolve into triplets or doublets of doublets depending on the resolution of the instrument.

Benzylic Region: The chloromethyl group (-CH₂Cl) contains two chemically equivalent protons. These protons would give rise to a single, sharp singlet in the upfield region compared to the aromatic protons, likely in the range of δ 4.5 to 4.8 ppm. The exact chemical shift would be influenced by the electronegativity of the chlorine atom and the deshielding effect of the aromatic ring.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals, corresponding to the six carbon atoms of the benzene ring and the one carbon of the chloromethyl group.

Aromatic Carbons: The six aromatic carbons would appear in the range of approximately δ 120 to 145 ppm. The carbons directly bonded to the halogen atoms (C-Br, C-I) and the chloromethyl group would be significantly deshielded. The carbon bearing the iodine atom (C-I) is expected at the most upfield position among the substituted carbons due to the heavy atom effect, while the C-Br and C-Cl carbons would be further downfield.

Benzylic Carbon: The carbon of the chloromethyl group (-CH₂Cl) is expected to appear as a single peak in the aliphatic region of the spectrum, typically between δ 40 and 50 ppm.

Expected ¹H and ¹³C NMR Data

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Aromatic C-H 7.0 - 8.0 125 - 135
Aromatic C-Br - 120 - 125
Aromatic C-I - 90 - 100
Aromatic C-CH₂Cl - 140 - 145

Correlation Spectroscopy (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments would be essential to confirm the structural assignment of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this molecule, only weak cross-peaks corresponding to the small meta-coupling between the aromatic protons might be observed, confirming their spatial proximity on the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the benzylic proton singlet to the chloromethyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying the connectivity of non-protonated (quaternary) carbons. For instance, the benzylic protons of the -CH₂Cl group would be expected to show correlations to the adjacent substituted aromatic carbon (C-CH₂Cl) as well as the two neighboring aromatic C-H carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₇H₅BrClI), the expected monoisotopic mass would be approximately 331.84 g/mol . The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak, further confirming the presence of these halogens.

Expected Mass Spectrometry Data

Technique Expected Value Information Yielded
Molecular Formula C₇H₅BrClI Elemental Composition
Monoisotopic Mass ~331.84 Da Precise Molecular Weight

| Key Fragmentation | Loss of Cl, Br, I, CH₂Cl | Structural Fragments |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

Aromatic C-H Stretching: A series of weak to medium bands above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.

Aliphatic C-H Stretching: Absorption bands just below 3000 cm⁻¹, likely in the 2960-2850 cm⁻¹ region, due to the symmetric and asymmetric stretching of the C-H bonds in the chloromethyl group.

Aromatic C=C Stretching: A series of sharp peaks of variable intensity in the 1600-1450 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching within the benzene ring.

C-Cl Stretching: A strong absorption band in the fingerprint region, typically between 800 and 600 cm⁻¹, corresponding to the stretching vibration of the carbon-chlorine bond in the chloromethyl group.

C-Br and C-I Stretching: The carbon-bromine and carbon-iodine stretching vibrations would also appear in the fingerprint region, at lower frequencies, typically below 600 cm⁻¹.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture

Research Findings on this compound Inconclusive

Following a comprehensive search for scientific literature, detailed research findings specifically elucidating the conformation and intermolecular interactions of the chemical compound This compound are not available in the public domain.

Searches for crystallographic and spectroscopic data, which are essential for determining a molecule's three-dimensional structure and the non-covalent forces between molecules, did not yield specific studies for this particular compound. While information is available for structurally similar compounds, such as 1-Bromo-3-chloro-5-iodobenzene (B84608), these findings are not directly applicable due to the structural differences, most notably the presence of a chloromethyl (-CH₂Cl) group instead of a chloro (-Cl) substituent. The flexibility and electronic properties of the chloromethyl group would lead to a unique conformational profile and distinct intermolecular interactions compared to its chloro-substituted analogue.

Without experimental data from techniques like X-ray crystallography or advanced NMR spectroscopy for this compound, a scientifically accurate and detailed discussion of its conformation and intermolecular interactions cannot be provided at this time.

Computational and Theoretical Investigations of 1 Bromo 3 Chloromethyl 5 Iodobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-bromo-3-chloro-5-iodobenzene (B84608) at the atomic level. These methods model the electronic structure of the molecule, offering a quantitative basis for its chemical behavior.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and reactivity of organic molecules. For 1-bromo-3-chloro-5-iodobenzene, DFT calculations are instrumental in elucidating the mechanisms of its various reactions, particularly in transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. libretexts.org

DFT studies can map out the entire energy profile of a reaction pathway, including the structures of reactants, transition states, and products. This allows for a detailed understanding of the reaction's feasibility and kinetics. For instance, in a Suzuki coupling reaction, DFT can be used to model the key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org By calculating the energy barriers for each step, researchers can predict which halogen site is most likely to react under specific conditions. Furthermore, DFT is employed to calculate reactivity indices, such as Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule, thereby predicting its behavior towards different reagents.

Investigation of Bond Dissociation Energies and Stability

One of the most significant features of 1-bromo-3-chloro-5-iodobenzene is the differential reactivity of its three carbon-halogen bonds. This selectivity is directly related to the bond dissociation energy (BDE) of each C-X bond (where X = I, Br, Cl). Computational methods, particularly DFT, are used to accurately calculate these BDEs.

The calculated energies consistently show a clear hierarchy: the Carbon-Iodine (C-I) bond is the weakest, followed by the Carbon-Bromine (C-Br) bond, and finally the Carbon-Chlorine (C-Cl) bond, which is the strongest. This trend is attributed to the decreasing orbital overlap between carbon and the halogen atom as one moves down the group in the periodic table. The significant difference in BDEs is the cornerstone of the molecule's utility in sequential synthesis, as it allows for selective cleavage and functionalization of one C-X bond while leaving the others intact.

Table 1: Hierarchy of Carbon-Halogen Bond Dissociation Energies in Halobenzenes

Bond Type Relative Bond Strength Reactivity in Cross-Coupling
C-Cl Strongest Lowest
C-Br Intermediate Intermediate
C-I Weakest Highest

This table illustrates the inverse relationship between bond energy and reactivity, which is fundamental for predicting selectivity in reactions involving 1-bromo-3-chloro-5-iodobenzene.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While 1-bromo-3-chloro-5-iodobenzene is a relatively rigid molecule due to its aromatic core, molecular dynamics (MD) simulations can provide valuable information about its behavior in solution and its interactions with other molecules, such as solvents or catalysts. MD simulations model the movement of atoms and molecules over time, governed by a force field that approximates the potential energy of the system.

For this compound, MD simulations can be used to study how solvent molecules arrange themselves around the solute and how this "solvation shell" might influence reaction rates and pathways. For example, simulations in polar aprotic solvents like N,N-dimethylformamide (DMF), which is used in its synthesis, could reveal specific interactions that stabilize transition states in nucleophilic aromatic substitution or cross-coupling reactions. google.comresearchgate.net Although the benzene (B151609) ring itself does not have significant conformational flexibility, the simulations can analyze the molecule's rotational and translational freedom and how it approaches and orients itself within the active site of a metallic catalyst during a reaction.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers powerful tools for predicting spectroscopic data, which can be compared with experimental results to validate both the synthesis of the compound and the accuracy of the theoretical model. The prediction of Nuclear Magnetic Resonance (NMR) spectra is a prime example. uncw.edu

Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus in the molecule. uncw.edumdpi.com These theoretical shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane). The predicted ¹H and ¹³C NMR spectra can then be compared to experimental data obtained from synthesized samples. google.com Discrepancies between predicted and experimental values can point to subtle electronic or conformational effects not fully captured by the computational model, leading to further refinement of the theory. nih.gov

Table 2: Representative Comparison of Theoretical and Experimental ¹H NMR Data

Proton Position Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
H-2 7.85 7.82
H-4 7.65 7.63
H-6 7.95 7.91

Note: This table is a hypothetical representation to illustrate the concept. Actual predicted values depend on the specific computational level of theory and basis set used.

Theoretical Prediction of Reaction Outcomes and Selectivity

The true power of computational modeling for 1-bromo-3-chloro-5-iodobenzene lies in its ability to predict reaction outcomes and regioselectivity with high accuracy. As established by BDE calculations, the C-I bond is the most labile. Theoretical models of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, confirm that the oxidative addition step is kinetically and thermodynamically most favorable at the C-I position. libretexts.org

Applications and Advanced Research Directions for 1 Bromo 3 Chloromethyl 5 Iodobenzene

Strategic Building Block in Complex Organic Synthesis

The primary application of 1-Bromo-3-(chloromethyl)-5-iodobenzene is as a strategic building block for the construction of complex, multi-substituted aromatic systems. Its three distinct reactive sites can be addressed sequentially to introduce a variety of substituents with high regioselectivity.

The hierarchical reactivity of the C-I, C-Br, and C-CH2Cl bonds is the cornerstone of its synthetic utility. The carbon-iodine bond is the most labile and is therefore the preferred site for initial cross-coupling reactions under mild conditions. Following the functionalization of the iodo-position, the less reactive carbon-bromine bond can be subjected to a second, different cross-coupling reaction under slightly more forcing conditions. Finally, the chloromethyl group, which is generally stable under many palladium-catalyzed conditions, can be transformed via nucleophilic substitution. This stepwise approach provides a powerful route to unsymmetrical, trisubstituted benzene (B151609) derivatives that are difficult to access through other methods.

This selective functionalization allows chemists to precisely control the introduction of different chemical fragments, building complex molecules with tailored electronic and steric properties.

Table 1: Illustrative Sequential Functionalization Strategy

Step Reactive Site Illustrative Reaction Type Potential Reagent Resulting Functional Group
1 C-I Sonogashira Coupling Phenylacetylene Phenylethynyl
2 C-Br Suzuki Coupling 4-Methoxyphenylboronic acid 4-Methoxyphenyl

This table presents a hypothetical but chemically plausible reaction sequence to illustrate the synthetic potential.

The ability to generate complex, polyfunctional scaffolds makes this compound an attractive starting point for the synthesis of precursors to biologically active molecules. In medicinal chemistry and agrochemical research, the exploration of structure-activity relationships (SAR) often requires the synthesis of a library of related compounds where different parts of a core molecule are varied.

This compound serves as an ideal core, allowing for the attachment of three different points of diversity. For example, a fragment intended to bind to one part of a biological target could be introduced at the iodo-position, a second fragment at the bromo-position, and a third via the chloromethyl group. This strategy enables a systematic exploration of the chemical space around a central scaffold to optimize for potency and other pharmacological properties. Halogenated aromatic compounds are already integral to the synthesis of numerous pharmaceuticals and agrochemicals, and this trifunctional building block fits directly into this established paradigm. acs.org

Development of Advanced Materials

The unique electronic and structural features of this compound make it a candidate for the development of novel organic materials with precisely controlled properties.

This compound can be envisioned as a precursor to highly specialized polymers through several potential pathways. The chloromethyl group can act as an initiation site for certain types of polymerization or be used to graft the entire molecule onto an existing polymer backbone.

Alternatively, the aryl halide functionalities can be converted into polymerizable groups. For instance, a Heck or Sonogashira coupling could introduce a vinyl or ethynyl (B1212043) group at the iodine position. The resulting monomer could then be polymerized, leaving the bromo- and chloromethyl- groups intact along the polymer chain. These remaining functional groups would be available for post-polymerization modification, allowing for the fine-tuning of the material's properties, such as its solubility, thermal stability, or electronic characteristics.

The synthesis of stable molecular glassformers often relies on rigid, bulky, and asymmetric molecules that resist crystallization. Research on analogous compounds, such as 1,3,5-trisarylbenzenes derived from 1-bromo-3-chloro-5-iodobenzene (B84608), has shown their utility as robust glass-forming materials. nih.gov By extension, this compound could serve as a precursor to similar systems.

The introduction of a chloromethyl group provides a flexible -CH2- spacer, a common design feature in liquid crystal molecules, separating the rigid aromatic core from other functional units. The ability to selectively functionalize the iodo- and bromo- positions allows for the attachment of various mesogenic (liquid-crystal forming) or other property-modifying groups. This three-point functionalization would enable precise control over molecular shape and polarity, which are critical parameters in designing liquid crystals and molecular glasses with specific transition temperatures and optical properties. acs.orgnih.gov

Supramolecular Chemistry and Crystal Engineering

The field of crystal engineering focuses on designing and synthesizing solid-state structures with desired properties, which are governed by intermolecular interactions. Halogen bonding—a non-covalent interaction where a halogen atom acts as an electrophilic species—is a powerful tool in this field.

This compound possesses two distinct and effective halogen bond donors: iodine and bromine. The strength of the halogen bond donation follows the order I > Br > Cl. This hierarchy can be exploited to program the self-assembly of molecules into complex supramolecular architectures. The iodine atom would preferentially form a strong halogen bond with a given acceptor, while the bromine atom could engage in a weaker, secondary interaction. This allows for the creation of highly directional and specific intermolecular connections, enabling the rational design of crystalline materials with predictable structures and properties. The chloromethyl group can further participate in weaker hydrogen bonding or be used to link the core into larger assemblies.

Table 2: Halogen Bond Donor Properties

Halogen Atom Pauling Electronegativity Polarizability (ų) Relative Halogen Bond Strength
Iodine (I) 2.66 5.4 Strongest
Bromine (Br) 2.96 3.1 Intermediate

Design of Non-Covalent Interactions, Including Halogen Bonds

Non-covalent interactions are the cornerstone of supramolecular chemistry and crystal engineering, dictating the self-assembly of molecules into functional architectures. This compound is uniquely equipped with a diverse array of functional groups capable of participating in a range of these interactions. The presence of bromine and iodine atoms, in particular, makes this molecule a prime candidate for the study and application of halogen bonding.

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. The strength of this interaction typically increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. Consequently, the iodine atom in this compound is expected to be the most potent halogen bond donor, followed by the bromine atom. The chlorine atom of the chloromethyl group, being aliphatic, is a significantly weaker halogen bond donor.

The chloromethyl group, however, introduces the potential for other significant non-covalent interactions. The polarized C-Cl bond and the methylene (B1212753) protons can act as hydrogen bond donors, interacting with suitable acceptors. Furthermore, the aromatic ring itself can participate in π-π stacking and C-H···π interactions.

Illustrative Data Table of Potential Non-Covalent Interactions

Interaction TypeDonorAcceptorPredicted Relative Strength
Halogen BondC-ILewis Base (e.g., N, O, S)Strong
Halogen BondC-BrLewis Base (e.g., N, O, S)Moderate
Hydrogen BondC-H (chloromethyl)Lewis Base (e.g., O, N)Weak to Moderate
π-π StackingBenzene RingBenzene RingModerate
C-H···πC-H (aromatic)Benzene RingWeak

This table is a representation of predicted interactions and their relative strengths based on established chemical principles, as specific experimental data for this compound is not currently available.

The strategic placement of these functional groups at the 1, 3, and 5 positions of the benzene ring offers a unique triangular arrangement of interaction sites. This geometry could be exploited to direct the assembly of complex, pre-designed supramolecular structures.

Fabrication of Ordered Solid-State Architectures

The ability to control the arrangement of molecules in the solid state is a central goal of crystal engineering, with profound implications for the development of new materials with tailored optical, electronic, and mechanical properties. The predictable and directional nature of the halogen bonds that this compound can form makes it a highly attractive tecton (building block) for the construction of ordered solid-state architectures.

By co-crystallizing this compound with complementary halogen bond acceptors (e.g., diamines, dicarboxylates), it should be possible to generate a variety of supramolecular synthons. These synthons, in turn, can guide the formation of one-, two-, or three-dimensional networks. For instance, a bifunctional halogen bond acceptor could link molecules of this compound into infinite chains or sheets.

The interplay between the strong iodine-based halogen bonds, the weaker bromine-based interactions, and the hydrogen bonding capabilities of the chloromethyl group could lead to the formation of highly complex and predictable crystalline patterns. The selective nature of these interactions could be harnessed to create porous materials for gas storage or separation, or to template the growth of other materials.

Hypothetical Solid-State Assembly Strategies

StrategyInteracting GroupsResulting ArchitecturePotential Application
Co-crystallization with a linear bidentate acceptorC-I and C-Br with N-heterocycles1D Chains or 2D SheetsAnisotropic conductive materials
Self-assembly with steric controlInterplay of halogen and hydrogen bondsPorous organic frameworksGas separation and storage
Layered structures via π-π stackingAromatic ringsIntercalation hostsOrganic electronics

This table presents hypothetical strategies for the use of this compound in crystal engineering. These are prospective applications awaiting experimental validation.

Future Perspectives in Synthetic Methodology Development

While the synthesis of this compound itself is not extensively documented, its structure suggests avenues for the development of novel synthetic methodologies. The differential reactivity of the three halogen-containing moieties is a key feature that can be exploited for sequential and site-selective transformations.

The carbon-iodine bond is the most reactive towards a variety of transformations, including popular cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings. This would allow for the introduction of a wide range of substituents at the 5-position. The carbon-bromine bond is of intermediate reactivity and can be targeted under slightly more forcing conditions, enabling further functionalization at the 1-position. The chloromethyl group offers a distinct reaction pathway, being susceptible to nucleophilic substitution by a variety of nucleophiles (e.g., amines, alkoxides, cyanides).

Future research in synthetic methodology could focus on:

Orthogonal Sequential Cross-Coupling: Developing catalytic systems that can selectively activate the C-I bond in the presence of the C-Br bond, and subsequently the C-Br bond, allowing for the programmed construction of complex multisubstituted arenes.

One-Pot Multi-functionalization: Designing reaction cascades where the three reactive sites are addressed in a single reaction vessel through the sequential addition of reagents or the use of orthogonal catalysts.

Photocatalytic Activation: Exploring the use of light to selectively activate one of the C-halogen bonds or the C-Cl bond of the chloromethyl group, offering a green and efficient synthetic route.

The development of such methods would not only provide access to a vast library of novel compounds based on the this compound scaffold but also contribute to the broader field of synthetic organic chemistry.

Comparative Analysis with Other Halogenated (Chloromethyl) Arenes

To fully appreciate the unique potential of this compound, it is instructive to compare it with other, more well-studied halogenated (chloromethyl) arenes.

Comparative Data of Halogenated (Chloromethyl) Arenes

CompoundHalogen SubstituentsKey FeaturesPotential for Orthogonal Chemistry
1-Bromo-3-(chloromethyl)benzeneBr, -CH2ClTwo distinct reactive sites. Good potential for sequential reactions.High
1-Iodo-3-(chloromethyl)benzeneI, -CH2ClC-I bond is highly reactive towards cross-coupling.Moderate
1,3-Bis(chloromethyl)benzene-CH2Cl (x2)Two identical reactive sites for nucleophilic substitution.Low
This compound Br, -CH2Cl, I Three distinct reactive sites with a clear reactivity gradient (I > Br > -CH2Cl). Very High

This table provides a comparative overview of the synthetic utility of this compound relative to similar compounds.

The primary advantage of this compound over its simpler counterparts is the presence of three distinct and orthogonally reactive functional groups. This "triple-threat" nature allows for a level of synthetic precision and complexity that is difficult to achieve with di-substituted analogues. For instance, while 1-bromo-3-(chloromethyl)benzene offers two points of attachment, the addition of the iodine atom in this compound provides a third, even more reactive handle for synthetic transformations. This enhanced functionality makes it a superior platform for the construction of intricate molecular architectures and the synthesis of complex target molecules in fields such as medicinal chemistry and materials science.

Q & A

Q. What are the recommended synthetic routes for 1-Bromo-3-(chloromethyl)-5-iodobenzene, and what intermediates are critical for its preparation?

  • Methodological Answer : The compound can be synthesized via sequential halogenation and functionalization of a benzene ring. A plausible route involves:
  • Step 1 : Bromination and iodination of toluene derivatives to achieve the 1,3,5-trihalogenated core.
  • Step 2 : Chloromethylation using reagents like paraformaldehyde and HCl in the presence of Lewis acids (e.g., ZnCl₂) to introduce the chloromethyl group .
    Key intermediates include 1-bromo-5-iodobenzene and 3-(chloromethyl)-5-iodotoluene, which require precise temperature control (40–60°C) to avoid over-halogenation .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the positions of Br, Cl, and I substituents. The chloromethyl group (–CH₂Cl) typically shows a triplet at ~4.5 ppm in 1H^{1}\text{H} NMR .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% is typical for research-grade material) .
  • Mass Spectrometry (MS) : Confirm molecular weight (M⁺ = 315.34 g/mol) via electron ionization (EI-MS) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr, HI) .
  • Storage : Store in airtight containers at 2–8°C to prevent decomposition. Avoid contact with metals (e.g., aluminum) to reduce reactivity risks .
  • Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can competing reactivity of bromine, iodine, and chloromethyl groups be managed in cross-coupling reactions?

  • Methodological Answer :
  • Selective Activation : Use Pd catalysts (e.g., Pd(PPh₃)₄) with controlled stoichiometry to prioritize iodine substitution (due to its lower bond dissociation energy vs. Br/Cl) in Suzuki-Miyaura couplings .
  • Protection Strategies : Temporarily protect the chloromethyl group with tert-butyldimethylsilyl (TBS) ethers to prevent undesired nucleophilic substitution during iodination steps .
  • Kinetic Monitoring : Track reaction progress via in situ IR spectroscopy to optimize reaction times and minimize byproducts .

Q. What computational methods are effective in predicting regioselectivity for further functionalization?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, iodine exhibits higher electrophilicity than bromine in this scaffold .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) to predict solvation energies and transition states for substitution reactions .

Q. How can contradictions in reported reaction yields (e.g., 50–80%) be resolved for large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Perform factorial screening to identify critical variables (e.g., temperature, catalyst loading). For instance, increasing reaction temperature from 25°C to 50°C improves yield by 15% but risks decomposition .
  • Byproduct Analysis : Use GC-MS to detect halogen exchange byproducts (e.g., Br/I scrambling) and adjust reagent ratios accordingly .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :
  • Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) to balance polarity. Slow evaporation at 4°C promotes single-crystal formation .
  • Halogen Bonding : Leverage I···Cl interactions to stabilize crystal lattices. X-ray diffraction studies show these interactions contribute to a monoclinic crystal system (P2₁/c space group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.